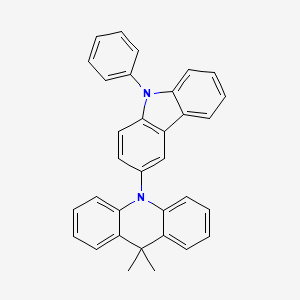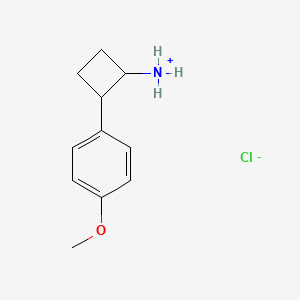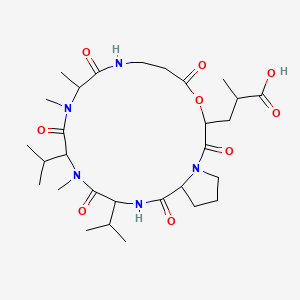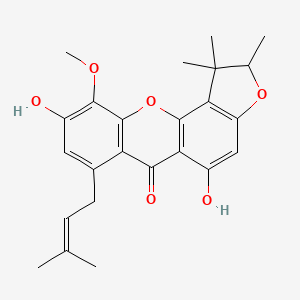![molecular formula C12H17BrClNO3 B12303580 2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-Bromopropyl)-L-tyrosine hydrochloride is a chemical compound that features a bromopropyl group attached to the amino acid L-tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Bromopropyl)-L-tyrosine hydrochloride typically involves the bromination of a propyl group followed by its attachment to L-tyrosine. The reaction conditions often require the use of a brominating agent such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the propyl group.
Industrial Production Methods
In an industrial setting, the production of O-(3-Bromopropyl)-L-tyrosine hydrochloride may involve large-scale bromination processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-(3-Bromopropyl)-L-tyrosine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the bromopropyl group.
Elimination reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include hydroxylated, aminated, or thiolated derivatives of L-tyrosine.
Oxidation: Products may include oxidized forms of the bromopropyl group.
Reduction: Reduced forms of the bromopropyl group.
Applications De Recherche Scientifique
O-(3-Bromopropyl)-L-tyrosine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of O-(3-Bromopropyl)-L-tyrosine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter the function of the target molecules. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(3-Chloropropyl)-L-tyrosine hydrochloride
- O-(3-Iodopropyl)-L-tyrosine hydrochloride
- O-(3-Fluoropropyl)-L-tyrosine hydrochloride
Uniqueness
O-(3-Bromopropyl)-L-tyrosine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C12H17BrClNO3 |
|---|---|
Poids moléculaire |
338.62 g/mol |
Nom IUPAC |
2-amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16BrNO3.ClH/c13-6-1-7-17-10-4-2-9(3-5-10)8-11(14)12(15)16;/h2-5,11H,1,6-8,14H2,(H,15,16);1H |
Clé InChI |
LYEOBZJDPIFVIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)


![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)



